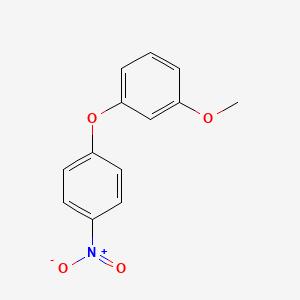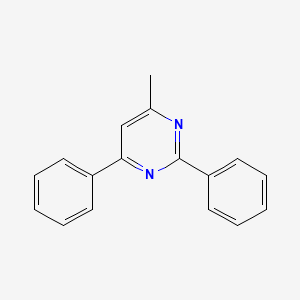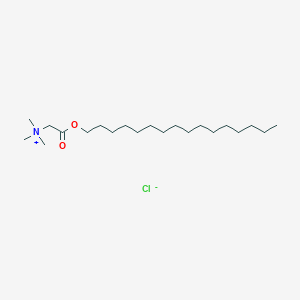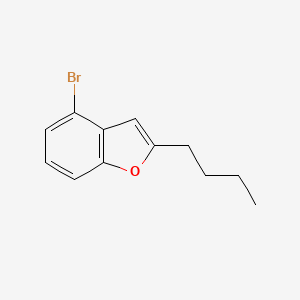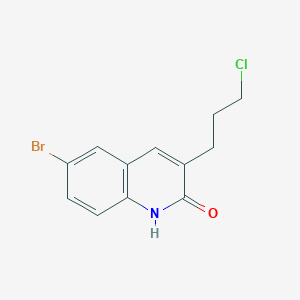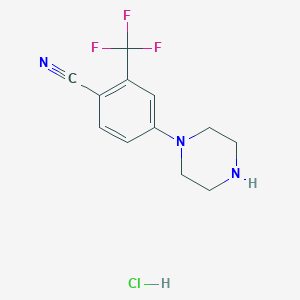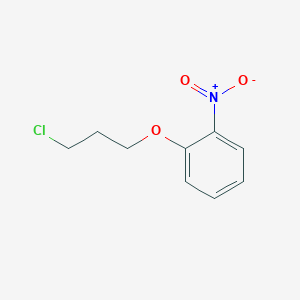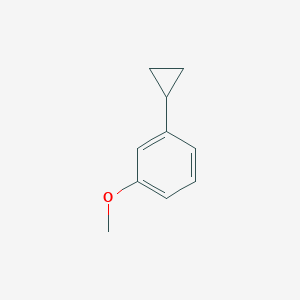
二氟化二茂钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is an organometallic compound that belongs to the class of titanocenes. It is commonly known as titanocene difluoride. This compound is characterized by the presence of two cyclopentadienyl rings and two fluorine atoms bonded to a central titanium atom. It is widely used in various fields such as medical research, environmental research, and industrial applications.
科学研究应用
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of high-performance materials, coatings, and as a photoinitiator in UV-curable resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium in the presence of a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TiCl4+2NaC5H5→Ti(η5−C5H5)2Cl2+2NaCl
This intermediate, titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride, is then treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to yield the final product:
Ti(η5−C5H5)2Cl2+2HF→Ti(η5−C5H5)2F2+2HCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反应分析
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Reduction: Lower oxidation state titanium compounds such as titanium(III) chloride.
Substitution: Various substituted titanocenes depending on the substituent used.
作用机制
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA helix, causing structural distortions that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which further contributes to its cytotoxic effects.
相似化合物的比较
Similar Compounds
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-: Similar structure but with methyl groups instead of fluorine atoms.
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dichloride: Intermediate in the synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties such as increased stability and reactivity compared to its analogs. The fluorine atoms also enhance the compound’s ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
属性
CAS 编号 |
309-89-7 |
|---|---|
分子式 |
C10H10F2Ti-6 |
分子量 |
216.05 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
InChI 键 |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
规范 SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


